

### A Researcher's Guide to Incurred Sample Reanalysis in Terbinafine Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                       |           |
|----------------------|---------------------------------------|-----------|
| Compound Name:       | N-Desmethylcarboxy Terbinafine-<br>d7 |           |
| Cat. No.:            | B1140389                              | Get Quote |

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in establishing the bioequivalence of generic drug products. This guide provides a comprehensive comparison of regulatory guidelines, analytical methodologies, and best practices for conducting Incurred Sample Reanalysis (ISR) in bioequivalence (BE) studies of Terbinafine.

Incurred Sample Reanalysis serves as a critical in-study validation to confirm the reproducibility of a bioanalytical method. It involves reanalyzing a subset of study samples in a separate run on a different day to ensure that the method is robust and provides consistent results for the authentic study samples. This is particularly important in bioequivalence studies where the pharmacokinetic data directly supports the claim of therapeutic equivalence.

## Regulatory Landscape: A Comparison of FDA and EMA Guidelines for ISR

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for bioequivalence studies to ensure the reliability of the reported pharmacokinetic data. While the core principles are harmonized, there are subtle differences in their guidance.



| Feature                    | FDA Guideline                                                                                                                                                                                | EMA Guideline                                                                                                                                              |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Requirement for BE Studies | Expected for all in vivo human bioequivalence studies.                                                                                                                                       | Should be performed for all pivotal bioequivalence trials.[1]                                                                                              |
| Number of Samples          | At least 10% of the first 1000 samples and 5% of the remaining samples.                                                                                                                      | A number of samples that is representative of the study size. Generally, 10% of samples up to 1000, and 5% of samples above 1000 is considered acceptable. |
| Sample Selection           | Samples should be selected from around the maximum concentration (Cmax) and in the elimination phase.  Samples from multiple subjects should be chosen.                                      | Samples should be selected from around Cmax and the elimination phase, representing as many subjects as possible.                                          |
| Acceptance Criteria        | For small molecules like Terbinafine, at least 67% (two- thirds) of the reanalyzed samples should have a percentage difference within ±20% of the mean of the initial and repeat results.[1] | For at least 67% of the repeats, the percentage difference between the initial and repeat concentration should be within 20% of their mean.[1]             |
| Investigation of Failure   | An investigation is required if the ISR fails to meet the acceptance criteria. The investigation should be documented, and the impact on the study outcome should be assessed.               | An investigation into the cause of the failure is required. The impact on the validity of the study should be discussed.                                   |

### **Visualizing the Regulatory Requirements**

The following diagram illustrates the key comparative aspects of the FDA and EMA guidelines for Incurred Sample Reanalysis in bioequivalence studies.





Click to download full resolution via product page

Caption: Comparison of FDA and EMA ISR Guidelines.

## Bioanalytical Methods for Terbinafine: A Comparative Overview

The accurate quantification of terbinafine in biological matrices, typically human plasma, is the foundation of a successful bioequivalence study. Over the years, various analytical methods have been developed and validated for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard due to its high sensitivity, selectivity, and speed.



| Method                       | Sample<br>Preparati<br>on                           | LLOQ<br>(ng/mL) | Precision<br>(%CV)                                      | Accuracy<br>(%Bias)                                  | Run Time<br>(min) | Referenc<br>e |
|------------------------------|-----------------------------------------------------|-----------------|---------------------------------------------------------|------------------------------------------------------|-------------------|---------------|
| UPLC-<br>MS/MS               | Liquid-<br>Liquid<br>Extraction                     | 1.00            | Intra-batch:<br>1.8-<br>3.2Inter-<br>batch: 2.1-<br>4.5 | Within<br>±15%                                       | Short             | [2]           |
| LC-MS/MS                     | Liquid-<br>Liquid<br>Extraction                     | 1.0             | Intraday:<br>3.5-<br>4.1Interday<br>: 1.7-4.9           | Intraday:<br>-2.7 to<br>7.7Interday<br>: -1.4 to 6.5 | 5                 | [3]           |
| LC-MS/MS                     | Solid-<br>Phase<br>Extraction                       | 5.11            | < 4                                                     | Not<br>explicitly<br>stated                          | 2                 | [1]           |
| HPLC-UV                      | Protein Precipitatio n or Liquid- Liquid Extraction | 50              | Not<br>explicitly<br>stated                             | Not<br>explicitly<br>stated                          | Longer            | [4]           |
| HPLC-<br>Electroche<br>mical | Protein Precipitatio n or Liquid- Liquid Extraction | 50              | Not<br>explicitly<br>stated                             | Not<br>explicitly<br>stated                          | Longer            | [4]           |

# Experimental Protocol: A Representative UPLC-MS/MS Method

The following is a detailed protocol for a sensitive and high-throughput UPLC-MS/MS method for the quantification of terbinafine in human plasma, as described in a bioequivalence study.[2]

1. Sample Preparation (Liquid-Liquid Extraction)



- To 100 μL of human plasma, add the internal standard (terbinafine-d7).
- · Add a suitable buffer and vortex.
- Add the extraction solvent (e.g., ethyl acetate-n-hexane mixture).
- Vortex mix for a specified time (e.g., 10 minutes).
- Centrifuge at a specified speed and temperature (e.g., 4000 rpm for 5 minutes at 4°C).
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at a specified temperature (e.g., 40°C).
- Reconstitute the residue in the mobile phase.
- 2. Chromatographic Conditions
- System: An ultra-performance liquid chromatography system.
- Column: A suitable column, for example, a BEH C18 (50 × 2.1 mm, 1.7 μm).[2]
- Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 8.0 mM ammonium formate, pH 3.5) in a specified ratio (e.g., 85:15, v/v).[2]
- Flow Rate: A specified flow rate (e.g., 0.4 mL/min).
- Injection Volume: A specified volume (e.g., 5 μL).
- 3. Mass Spectrometric Conditions
- System: A tandem mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in the positive mode.[2]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Terbinafine: m/z 292.2 → 141.1[2]



Terbinafine-d7 (IS): m/z 299.1 → 148.2[2]

### **Incurred Sample Reanalysis Workflow**

The process of ISR follows a systematic workflow to ensure the reproducibility of the bioanalytical method during the analysis of study samples.





Click to download full resolution via product page

Caption: General Workflow for Incurred Sample Reanalysis.



# Illustrative Incurred Sample Reanalysis Data for a Terbinafine Study

While specific ISR results for terbinafine bioequivalence studies are not readily available in published literature, the following table provides an illustrative example of ISR data that would meet the regulatory acceptance criteria.



| Sample ID                           | Initial<br>Concentrati<br>on (ng/mL) | Repeat<br>Concentrati<br>on (ng/mL) | Mean<br>Concentrati<br>on (ng/mL) | %<br>Difference | Pass/Fail |
|-------------------------------------|--------------------------------------|-------------------------------------|-----------------------------------|-----------------|-----------|
| SUBJ-01-<br>Cmax                    | 1250.3                               | 1285.7                              | 1268.0                            | -2.8%           | Pass      |
| SUBJ-01-<br>Elim                    | 150.8                                | 145.2                               | 148.0                             | 3.8%            | Pass      |
| SUBJ-05-<br>Cmax                    | 1189.5                               | 1150.1                              | 1169.8                            | 3.4%            | Pass      |
| SUBJ-05-<br>Elim                    | 135.6                                | 142.3                               | 138.95                            | -4.8%           | Pass      |
| SUBJ-12-<br>Cmax                    | 1305.2                               | 1098.4                              | 1201.8                            | 17.2%           | Pass      |
| SUBJ-12-<br>Elim                    | 162.7                                | 155.9                               | 159.3                             | 4.3%            | Pass      |
| SUBJ-18-<br>Cmax                    | 1421.8                               | 1501.2                              | 1461.5                            | -5.4%           | Pass      |
| SUBJ-18-<br>Elim                    | 180.4                                | 195.6                               | 188.0                             | -8.1%           | Pass      |
| SUBJ-23-<br>Cmax                    | 1222.6                               | 1301.8                              | 1262.2                            | -6.3%           | Pass      |
| SUBJ-23-<br>Elim                    | 148.9                                | 175.3                               | 162.1                             | -16.3%          | Pass      |
| Percentage<br>of Passing<br>Samples | 100%                                 |                                     |                                   |                 |           |

This table is for illustrative purposes only and does not represent actual study data.

### Conclusion



Incurred Sample Reanalysis is a non-negotiable component of modern bioequivalence studies for terbinafine. Adherence to regulatory guidelines from bodies like the FDA and EMA is essential for study acceptance. The use of robust and validated bioanalytical methods, predominantly UPLC-MS/MS or LC-MS/MS, provides the necessary sensitivity and selectivity for accurate quantification of terbinafine in plasma. While published ISR data for terbinafine is scarce, a thorough understanding of the principles, a well-defined protocol, and stringent adherence to acceptance criteria will ensure the reliability and reproducibility of the bioanalytical data, ultimately supporting the successful demonstration of bioequivalence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeat analysis and incurred sample reanalysis: recommendation for best practices and harmonization from the global bioanalysis consortium harmonization team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- To cite this document: BenchChem. [A Researcher's Guide to Incurred Sample Reanalysis in Terbinafine Bioequivalence Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140389#incurred-sample-reanalysis-for-terbinafine-bioequivalence-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com